molecular formula C41H23ClK3N9Na4O26S8 B587474 tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate CAS No. 146632-12-4

tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate

Cat. No.: B587474
CAS No.: 146632-12-4
M. Wt: 1558.856
InChI Key: UFAHQQJAGRRXGX-UHFFFAOYSA-G
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Description

Tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate is a complex organic compound. It is characterized by its multiple sulfonate groups, azo linkages, and triazine rings, making it a highly functionalized molecule. This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate involves multiple steps. The process typically starts with the diazotization of 1,5-disulfonatonaphthalene-2-amine, followed by coupling with 8-hydroxy-3,6-disulfonatonaphthalene-1-amine. The resulting azo compound is then reacted with 4-chloro-1,3,5-triazine under controlled conditions to form the triazine ring. Finally, the compound is sulfonated to introduce the sulfonate groups.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The final product is purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: The azo linkages can be reduced to form amines.

    Substitution: The chlorine atom in the triazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye due to its vibrant color and stability. It is also employed in the synthesis of other complex organic molecules.

Biology

In biological research, the compound is used as a staining agent for various biological tissues and cells. Its ability to bind to specific cellular components makes it useful in microscopy and histology.

Medicine

In medicine, the compound is explored for its potential use in diagnostic imaging and as a therapeutic agent due to its ability to interact with biological molecules.

Industry

Industrially, the compound is used in the production of textiles, inks, and plastics

Mechanism of Action

The compound exerts its effects through its ability to form strong interactions with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to interact with biological molecules. The azo linkages and triazine rings provide sites for binding to proteins and other macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulfonate
  • Tetrasodium 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulfonate

Uniqueness

Compared to similar compounds, tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate is unique due to its multiple sulfonate groups and complex structure. These features enhance its solubility and reactivity, making it more versatile in various applications.

Properties

CAS No.

146632-12-4

Molecular Formula

C41H23ClK3N9Na4O26S8

Molecular Weight

1558.856

IUPAC Name

tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-8-oxo-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-oxo-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]hydrazinylidene]naphthalene-1,7-disulfonate

InChI

InChI=1S/C41H30ClN9O26S8.3K.4Na/c42-39-45-40(43-25-10-11-29(81(62,63)64)24-17-31(83(68,69)70)35(37(53)33(24)25)50-48-19-4-6-20(7-5-19)78(54,55)13-12-77-85(74,75)76)47-41(46-39)44-27-16-21(79(56,57)58)14-18-15-30(82(65,66)67)34(36(52)32(18)27)51-49-26-9-8-22-23(38(26)84(71,72)73)2-1-3-28(22)80(59,60)61;;;;;;;/h1-11,14-17,48-49H,12-13H2,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H2,43,44,45,46,47);;;;;;;/q;7*+1/p-7

InChI Key

UFAHQQJAGRRXGX-UHFFFAOYSA-G

SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])NN=C3C(=CC4=CC(=CC(=C4C3=O)NC5=NC(=NC(=N5)NC6=C7C(=C(C=C6)S(=O)(=O)[O-])C=C(C(=NNC8=CC=C(C=C8)S(=O)(=O)CCOS(=O)(=O)[O-])C7=O)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[K+].[K+].[K+]

Origin of Product

United States

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